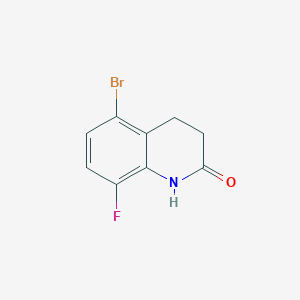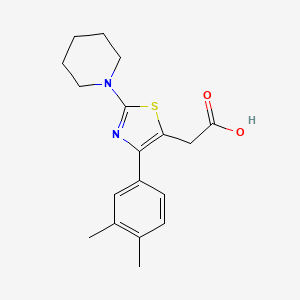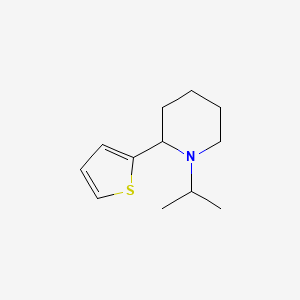
4-Bromofuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromofuran-2-carbohydrazide is an organic compound with the molecular formula C5H5BrN2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and carbohydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromofuran-2-carbohydrazide can be synthesized through the condensation of 4-bromofuran-2-carboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromofuran-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones or Schiff bases.
Cyclization Reactions: It can undergo cyclization with thioglycolic acid to form thiazolidinones.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Condensation Reactions: Often carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions.
Cyclization Reactions: Require reagents like thioglycolic acid and are conducted under reflux in a suitable solvent, such as toluene.
Major Products:
Substitution Reactions: Yield substituted furan derivatives.
Condensation Reactions: Produce hydrazones or Schiff bases.
Cyclization Reactions: Form thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
4-Bromofuran-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: It serves as a precursor for the synthesis of functional materials, such as fluorescent dyes and polymers.
Organic Synthesis: It is employed in the preparation of various heterocyclic compounds, which are valuable intermediates in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-bromofuran-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets, such as enzymes or receptors, through its functional groups. For example, hydrazide derivatives are known to inhibit certain enzymes by forming covalent bonds with their active sites . The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target .
Comparación Con Compuestos Similares
4-Bromofuran-2-carboxaldehyde: A related compound with an aldehyde group instead of a carbohydrazide group.
Furan-2-carbohydrazide: Similar structure but lacks the bromine atom.
5-Bromofuran-2-carbohydrazide: A positional isomer with the bromine atom at the 5-position instead of the 4-position.
Uniqueness: 4-Bromofuran-2-carbohydrazide is unique due to the presence of both bromine and carbohydrazide functional groups, which confer distinct reactivity and potential biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the carbohydrazide group allows for the formation of various derivatives through condensation and cyclization reactions .
Propiedades
Fórmula molecular |
C5H5BrN2O2 |
|---|---|
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
4-bromofuran-2-carbohydrazide |
InChI |
InChI=1S/C5H5BrN2O2/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9) |
Clave InChI |
GHBVQDGNCANXHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C1Br)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


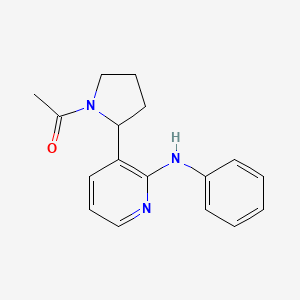
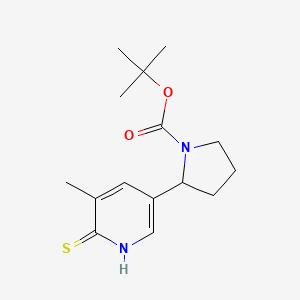
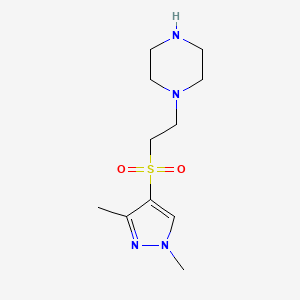
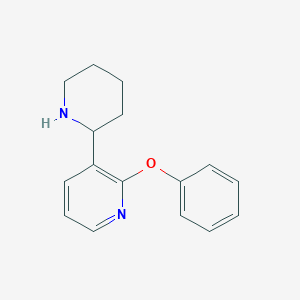
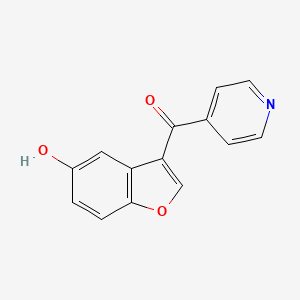
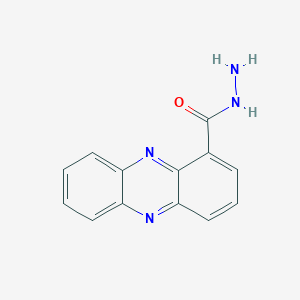
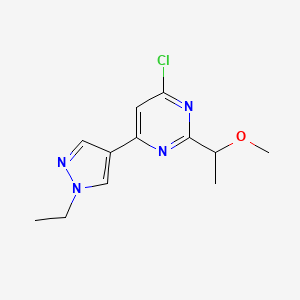
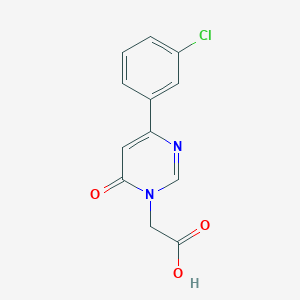
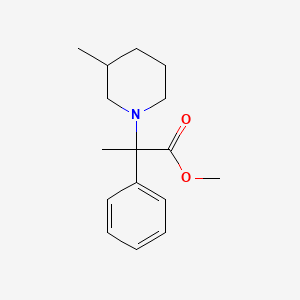
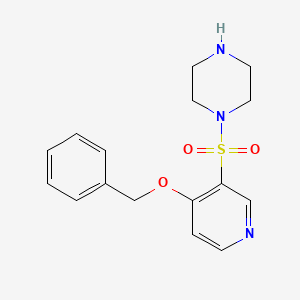
![2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057682.png)
